
4',6,7-Trimethoxyisoflavone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,6,7-Trimethoxyisoflavone typically involves the methylation of isoflavone precursors. One efficient method includes the bromination of odoratine derivatives followed by a Suzuki coupling reaction . The key steps involve site-selective bromination and subsequent coupling with aryl or alkyl groups.
Industrial Production Methods: Industrial production of 4’,6,7-Trimethoxyisoflavone may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4’,6,7-Trimethoxyisoflavone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and other nucleophiles are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted isoflavones, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4’,6,7-Trimethoxyisoflavone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4’,6,7-Trimethoxyisoflavone involves several molecular targets and pathways:
Antioxidant Activity: It exerts antioxidant effects by scavenging reactive oxygen species and reducing oxidative stress.
Antimicrobial Activity: It inhibits the growth of various bacteria and fungi by disrupting their cellular processes.
Comparison with Similar Compounds
4’,6,7-Trimethoxyisoflavone is unique among isoflavones due to its specific substitution pattern and biological activities. Similar compounds include:
4’,6,7-Trimethoxyflavone: Similar in structure but lacks the isoflavone core.
6,7-Dimethoxy-3-(4-methoxyphenyl)chromone: Another flavonoid with similar substitution but different core structure.
4’-Hydroxy-5,7,2’-trimethoxyisoflavone: A related isoflavone with additional hydroxyl substitution.
These compounds share some biological activities but differ in their specific effects and mechanisms of action, highlighting the unique properties of 4’,6,7-Trimethoxyisoflavone.
Biological Activity
4',6,7-Trimethoxyisoflavone (TMF) is a naturally occurring isoflavone that has garnered attention for its diverse biological activities, particularly in the context of wound healing and cellular signaling. This article provides a comprehensive overview of the biological activity of TMF, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
TMF is classified as an isoflavonoid, a subgroup of flavonoids known for their significant biological effects. The chemical formula for TMF is , and it features three methoxy groups at the 4', 6, and 7 positions of the isoflavone backbone. This structural configuration is critical for its biological activity.
Wound Healing
One of the most studied aspects of TMF is its role in promoting wound healing. Research indicates that TMF enhances the migration of keratinocytes, which are essential for re-epithelialization during skin repair. A study demonstrated that TMF treatment increased the wound healing rate in HaCaT keratinocytes without affecting proliferation rates. The mechanism involves the activation of the NOX2 pathway, leading to increased reactive oxygen species (ROS) production, which facilitates collective cell migration and matrix metalloproteinase (MMP) activation .
Table 1: Effects of TMF on Wound Healing
Parameter | Control Group | TMF Treatment |
---|---|---|
Wound Healing Rate | Baseline | Increased |
Proliferation Rate | Normal | Unchanged |
E-cadherin Levels | Low | Elevated |
ROS Production | Low | High |
MMP Activation | Low | High |
Synergistic Effects with Glycitin
TMF has been shown to act synergistically with glycitin, another soy-derived isoflavone. In vitro studies indicated that co-treatment with TMF and glycitin significantly enhanced the proliferation and migration of both keratinocytes and dermal fibroblasts. This synergistic effect was mediated through increased secretion of TGF-β, a cytokine crucial for tissue regeneration .
Case Study: In Vivo Wound Healing Model
In an excisional wound model using ICR mice, treatment with a 1:1 mixture of TMF and glycitin resulted in faster wound closure compared to controls. Mice treated with this combination showed improved tissue regeneration and reduced scarring after 14 days .
Antioxidant Activity
TMF also exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which contributes to its protective effects against oxidative stress-related damage in cells. This antioxidant activity may play a role in its overall therapeutic potential in various diseases linked to oxidative damage.
Other Biological Activities
Research has indicated additional biological activities associated with TMF:
- Antimicrobial Activity : TMF demonstrates inhibitory effects against certain bacterial strains, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Studies indicate that TMF may modulate inflammatory pathways, contributing to its therapeutic profile in inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of 4',6,7-Trimethoxyisoflavone, and how can their inhibition/activation be experimentally validated?
- Answer : this compound exhibits dual activity: it activates SIRT1 (a NAD+-dependent deacetylase) and inhibits PI3K isoforms (γ, δ, β) with IC50 values of 2.4 μM, 3.0 μM, and 5.4 μM, respectively . To validate these effects:
- Kinase assays : Use recombinant PI3K isoforms in vitro with ATP analogs to measure inhibition kinetics.
- SIRT1 activation : Employ fluorescence-based deacetylation assays (e.g., fluorogenic substrates like Ac-p53 peptide).
- Cell-based models : Utilize PI3K/Akt pathway reporters (e.g., phosphorylated Akt ELISA) or SIRT1 knockout cells to confirm target specificity.
Q. How does this compound promote wound healing in experimental models?
- Answer : The compound induces NOX2 activation, leading to reactive oxygen species (ROS) generation, which triggers collective cell migration and matrix metalloproteinase (MMP) activation . Methodological approaches include:
- In vitro scratch assays : Monitor keratinocyte (HaCaT) migration post-treatment.
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) or lucigenin-based chemiluminescence for NOX2-derived ROS quantification.
- MMP activity : Zymography or FRET-based substrate cleavage assays to assess MMP-2/9 activation.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer : While acute toxicity data are limited, adopt precautionary measures:
- Respiratory protection : Use NIOSH-certified P95 respirators or EU-standard P1 masks for particulate filtration .
- Skin protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal exposure.
- Waste disposal : Decontaminate via incineration or licensed hazardous waste services to avoid environmental release .
Advanced Research Questions
Q. What computational methods elucidate the structural basis of this compound’s interaction with the aryl hydrocarbon receptor (AhR)?
- Answer : Molecular docking and 20–30 ns molecular dynamics (MD) simulations reveal key interactions:
- Hydrogen bonding : Between the methoxy group and His337, and the carbonyl group with Gly321 .
- π–π stacking : Aromatic rings with Phe295 and Tyr322 residues.
- Methodology : Use software like CHARMM or AMBER for MD simulations, and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate binding free energies. Validate via AhR luciferase reporter assays in Caco-2 cells.
Q. How can this compound derivatives be synthesized to enhance NOX2 inhibition for pulmonary fibrosis therapy?
- Answer : Conjugation with catechol/guaiacol derivatives improves ROS-scavenging and PHD2 activation. Synthetic strategies include:
- Mannich-type condensation : React 6-chloro-7-hydroxy precursors with formaldehyde and secondary amines to form dihydro-1,3-oxazine hybrids .
- Thionation : Use Lawesson’s reagent to convert carbonyl groups to thiones, enhancing redox activity .
- In vivo validation : Employ bleomycin-induced IPF mouse models to assess fibrosis reduction via hydroxyproline assays and histopathology.
Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?
- Answer : Discrepancies in IC50 values or mechanism claims may arise from:
- Purity verification : HPLC-MS (≥98% purity) to rule out isomer interference (e.g., 3',4',7-trimethoxyisoflavone) .
- Cell line variability : Compare activity across multiple lines (e.g., HaCaT vs. Caco-2) under standardized ROS quantification protocols .
- Kinetic assays : Use real-time PI3K inhibition assays (e.g., LANCE Ultra TR-FRET) to distinguish competitive vs. non-competitive inhibition modes.
Q. Methodological Resources
- Structural Data : Access crystallographic coordinates (PDB) for AhR-ligand complexes to guide docking studies .
- Synthesis Protocols : Refer to Friedel-Crafts acylation and Lawesson’s reagent-based thionation for derivative synthesis .
- Safety Compliance : Follow NIOSH (US) or CEN (EU) standards for respiratory and dermal protection .
Properties
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXIOAVHEXKZCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350937 | |
Record name | 4',6,7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
798-61-8 | |
Record name | 7-O-Methylafromosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=798-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4',6,7-Trimethoxyisoflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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